molecular formula C23H17ClN2OS B2551316 N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide CAS No. 339277-56-4

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Cat. No. B2551316
M. Wt: 404.91
InChI Key: IJXIAMUFSODZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a chemically synthesized molecule that appears to be related to various acetamide derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and characterized, suggesting a common interest in this class of molecules for their biological properties and interactions with biological enzymes .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step organic reactions. For instance, a series of 5-substituted-1,3,4-oxadiazole derivatives were synthesized by converting aromatic acids into esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This method indicates a general approach that could potentially be applied to the synthesis of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide, involving the formation of a thiazole ring and subsequent acetylation.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a thiazole ring and an acetamide moiety. In a related compound, the chlorophenyl ring was found to be oriented at an angle of 7.1° with respect to the thiazole ring, indicating a non-planar structure . This suggests that the molecular structure of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide would also exhibit a non-planar arrangement between its aromatic rings and the thiazole ring, which could influence its biological activity and interaction with enzymes.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological enzymes. For example, the synthesized oxadiazole derivatives were screened against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing activity particularly against AChE . This indicates that the acetamide moiety in these compounds plays a significant role in their ability to interact with and potentially inhibit enzyme function.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be explored through spectroscopic techniques and computational methods. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to characterize the vibrational signatures of similar compounds . Additionally, density functional theory (DFT) calculations can provide insights into the geometric equilibrium, hydrogen bonding, and vibrational wavenumbers of these molecules . Such analyses are crucial for understanding the stability and electronic properties of the compounds, which are important for their biological activity and pharmacokinetic properties.

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has been characterized in studies, highlighting its molecular interactions and crystallography. For instance, Saravanan et al. (2016) described the orientation of the chlorophenyl ring in relation to the thiazole ring and identified C—H⋯O intermolecular interactions forming chains in the crystal lattice (Saravanan et al., 2016). This provides foundational knowledge for further applications in material science and crystal engineering.

Antitumor and Anticancer Activity

Research into derivatives of N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has shown potential antitumor and anticancer activities. Yurttaş, Tay, and Demirayak (2015) synthesized new derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This highlights the compound's relevance in medicinal chemistry for the development of new anticancer agents.

Analgesic and Anti-inflammatory Activity

The synthesis of diphenylamine derivatives related to N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide has been explored for their analgesic and anti-inflammatory potential. Kumar and Mishra (2020) found that these derivatives exhibit promising activity in treating pain and inflammation, suggesting a potential for pharmaceutical development in this area (Kumar & Mishra, 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXIAMUFSODZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.